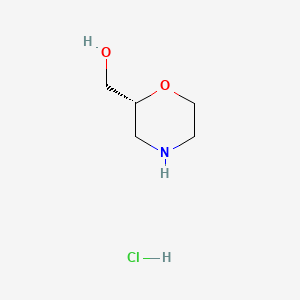
2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is known to be a biologically active scaffold which possesses a diverse nature of activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the pyrrole ring and the various substituents attached to it. The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .Aplicaciones Científicas De Investigación
Novel Psychoactive Substances (NPS) Research
Research into novel psychoactive substances (NPS) like 2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine typically focuses on understanding their pharmacological effects, potential therapeutic applications, and toxicity profiles. NPS are a broad category of drugs that have been designed to mimic the effects of established illicit substances. They present a significant challenge for drug policy and public health due to their constantly evolving nature.
Pharmacokinetics and Metabolism
One area of interest in NPS research is the pharmacokinetics and metabolism of these substances. For instance, studies on related compounds such as lanicemine have explored their metabolism, distribution, and elimination in the human body, providing insights into how these drugs are processed and how they might affect human health (Guo et al., 2015).
Toxicological Analysis and Case Studies
Toxicological analysis and case studies are crucial for understanding the risks associated with NPS use. Research includes the detection of substances in biological materials and the documentation of cases involving intoxication or death. Such studies are essential for forensic analysis and for developing strategies to manage and treat drug overdose cases. For example, identification of novel psychoactive substances like 25B-NBOMe and 4-CMC in biological material and their quantification in cases of severe intoxications has been reported, highlighting the dangers these substances can pose (Wiergowski et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with serotonin receptors, inhibiting serotonin uptake .
Mode of Action
Based on its structural similarity to other indole derivatives, it may bind with high affinity to multiple receptors, leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to inhibit serotonin uptake, which can influence mood and behavior .
Análisis Bioquímico
Biochemical Properties
2-Methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, influencing their catalytic activities. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, the compound interacts with G-protein coupled receptors (GPCRs), modulating signal transduction pathways that are crucial for cellular communication and response .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and calcium ions. This compound can alter gene expression by modulating transcription factors such as NF-κB and AP-1, leading to changes in cellular metabolism and function. For example, in neuronal cells, it can enhance neurotransmitter release, thereby affecting synaptic plasticity and cognitive functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the context. For instance, its interaction with monoamine oxidase (MAO) can inhibit the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft. Additionally, it can modulate gene expression by interacting with DNA-binding proteins and influencing chromatin structure .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its efficacy. In vitro studies have shown that it remains stable under physiological conditions for several hours, but prolonged exposure can lead to degradation products that may have different biological activities. Long-term studies in vivo have indicated that chronic administration can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive functions and exhibit neuroprotective effects. At higher doses, it may induce toxic effects, such as oxidative stress and apoptosis in neuronal cells. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with enzymes such as MAO and catechol-O-methyltransferase (COMT) also plays a crucial role in its metabolic fate .
Propiedades
IUPAC Name |
2-methoxy-N-[(1-phenylpyrrol-2-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-17-11-9-15-12-14-8-5-10-16(14)13-6-3-2-4-7-13/h2-8,10,15H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXCFKYOIGFWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877217.png)

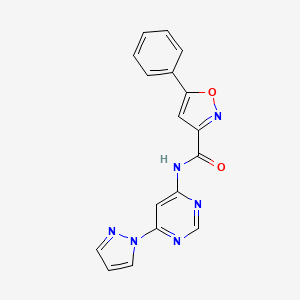

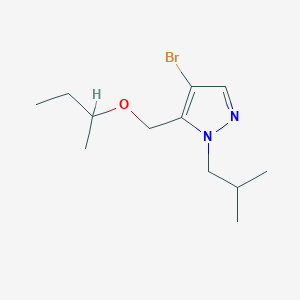
![5-Fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B2877227.png)
![(E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate](/img/structure/B2877228.png)
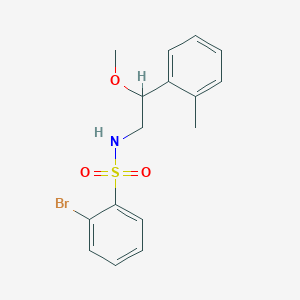
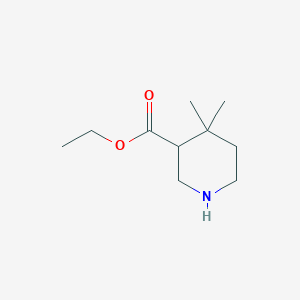
![(E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile](/img/structure/B2877232.png)
![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2877235.png)
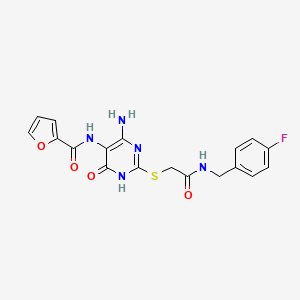
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2877239.png)
